tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
CAS No.: 174346-82-8
Cat. No.: VC20928578
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174346-82-8 |
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Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3 |
Standard InChI Key | XIRUXUKRGUFEKC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC1CO |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CO |
Introduction
Chemical Identity and Structure
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 174346-82-8) is an azetidine derivative characterized by a four-membered nitrogen-containing heterocycle. The compound's structure features a hydroxymethyl group at the 2-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (1-position) . This unique arrangement contributes to its specific reactivity profile and applications in organic synthesis.
Basic Identification
The compound is registered with several synonyms in chemical databases, allowing for comprehensive identification across research literature:
Parameter | Information |
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Chemical Name | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate |
CAS Registry Number | 174346-82-8 |
Molecular Formula | C₉H₁₇NO₃ |
Molecular Weight | 187.24 g/mol |
IUPAC Name | tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate |
Common Synonyms | 1-Boc-2-azetidinemethanol; N-Boc-2-azetidinemethanol; 1-Azetidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester |
Structural Features
The molecular structure of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate comprises several key functional groups that determine its chemical behavior:
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Azetidine Ring: A four-membered nitrogen-containing heterocycle that provides structural rigidity and distinctive reactivity patterns
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Hydroxymethyl Group: Positioned at C-2 of the azetidine ring, providing a reactive site for further functionalization
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Boc Protection Group: A tert-butoxycarbonyl group attached to the nitrogen atom (N-1), which serves as a protective group commonly employed in peptide synthesis and heterocyclic chemistry
These structural elements contribute to the compound's versatility in various synthetic applications, particularly in pharmaceutical development .
Physicochemical Properties
The physicochemical properties of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate influence its handling, purification, and applications in organic synthesis. These properties have been experimentally determined and computationally predicted, providing a comprehensive profile of this important building block.
Physical Properties
The compound exhibits the following physical properties, which are critical for its practical applications in laboratory and industrial settings:
Molecular and Structural Parameters
Advanced molecular parameters provide deeper insights into the compound's behavior in various chemical environments:
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, reflecting its importance as a building block in organic synthesis. These methods vary in complexity, scalability, and starting materials.
Standard Synthetic Approach
The conventional synthesis typically involves the protection of the azetidine ring with a Boc group, followed by functionalization to introduce the hydroxymethyl group. The reaction sequence often includes:
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Formation of the azetidine core structure
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Protection of the nitrogen with di-tert-butyl dicarbonate (Boc₂O)
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Introduction of the hydroxymethyl functionality through appropriate reactions
This approach provides a straightforward route to the target compound, though yield and stereoselectivity may vary depending on specific reaction conditions .
Advanced Synthetic Methods
Recent advancements in synthetic methodologies have enabled more efficient routes to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:
Strain-Release Method
An improved gram-scale synthesis has been reported utilizing strain-release chemistry of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This one-pot procedure represents a significant advancement in the preparation of protected azetidines, including the target compound :
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Preparation of 1-amino-2,3-dibromopropane hydrobromide
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Treatment with phenyllithium at low temperature
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Addition of acetonitrile, lithium bromide, and Boc₂O
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Subsequent functionalization to introduce the hydroxymethyl group
This method offers advantages in terms of scalability and efficiency, making it particularly suitable for larger-scale preparations required in pharmaceutical development contexts .
Related Synthetic Methods
The synthesis of related compounds, such as tert-Butyl 3-hydroxyazetidine-1-carboxylate, provides valuable insights into potential alternative routes for the preparation of the 2-hydroxymethyl analog:
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Beginning with tert-butyl 3-iodoazetidine-1-carboxylate
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Reaction with potassium acetate in DMSO at elevated temperature
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Subsequent hydrolysis with potassium hydroxide
Similar approaches could potentially be adapted for the synthesis of the 2-hydroxymethyl derivative, with appropriate modifications to the reaction sequence and conditions .
Chemical Reactivity and Transformations
The reactivity of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is largely determined by its functional groups, particularly the hydroxymethyl moiety and the protected azetidine ring. Understanding these reactivity patterns is crucial for its application in complex molecule synthesis.
Reactivity of the Hydroxymethyl Group
The primary hydroxyl group in tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile handle for further functionalization:
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Oxidation reactions: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents
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Substitution reactions: Conversion to halides, mesylates, or tosylates enables subsequent nucleophilic substitution reactions
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Esterification: Formation of esters through reaction with carboxylic acids or acid chlorides
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Etherification: Reaction with alkyl halides or alcohols under appropriate conditions to form ethers
These transformations allow for the incorporation of the azetidine scaffold into more complex molecular architectures .
Boc Group Manipulations
The tert-butoxycarbonyl (Boc) protecting group provides temporary protection of the azetidine nitrogen, enabling selective functionalization elsewhere in the molecule:
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Deprotection: Treatment with acids (typically TFA or HCl) removes the Boc group, revealing the free azetidine nitrogen
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Transprotection: Exchange of the Boc group for alternative protecting groups to modify reactivity or stability
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Carbamate modifications: Potential for derivatization of the carbamate functionality under specific conditions
The ability to selectively remove the Boc group under acidic conditions provides a valuable synthetic handle for late-stage functionalization in multistep syntheses .
Ring-Opening Reactions
The strained four-membered azetidine ring can undergo various ring-opening reactions under appropriate conditions:
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Acid-catalyzed ring opening to form linear derivatives
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Reductive ring opening to generate acyclic amines
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Nucleophilic ring-opening reactions leading to functionalized propylamine derivatives
These transformations expand the utility of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a precursor to both cyclic and acyclic nitrogen-containing compounds .
Applications in Organic Synthesis
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate has found widespread application as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including:
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Analgesic compounds: Used in the development of (azetidinylmethoxy)chloropyridine derivatives with pain-relieving properties
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Central nervous system (CNS) active compounds: Incorporation into molecules targeting neurological disorders
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Enzyme inhibitors: Utilization in the design of compounds that modulate enzyme activity for therapeutic purposes
Its unique structural features, particularly the combination of the azetidine ring and the functionalized side chain, make it valuable for creating compounds with specific three-dimensional arrangements required for biological activity .
Building Block in Heterocyclic Chemistry
As a functionalized heterocycle, tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex heterocyclic systems:
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Synthesis of fused ring systems incorporating the azetidine motif
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Preparation of spiro compounds with the azetidine ring as one component
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Construction of macrocyclic compounds featuring the azetidine unit as a structural element
These applications highlight the utility of this compound in accessing diverse molecular architectures with potential applications in medicinal chemistry and materials science .
Chiral Building Block
The optically active variants of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate, particularly the (R)-enantiomer (CAS: 161511-90-6), have specific applications in asymmetric synthesis:
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Development of chiral ligands for asymmetric catalysis
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Synthesis of enantiopure pharmaceutical intermediates
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Preparation of chiral auxiliaries for stereoselective transformations
The availability of enantiomerically pure forms of this building block enables the development of stereochemically defined compounds, which is particularly important in pharmaceutical development where stereochemistry often plays a crucial role in biological activity .
Biological Activity and Medicinal Chemistry Applications
While tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate itself is primarily used as a synthetic intermediate rather than a therapeutic agent, its incorporation into various bioactive molecules has revealed important insights into structure-activity relationships.
Structure-Activity Relationship Studies
Research utilizing this compound has contributed to understanding structure-activity relationships in several classes of bioactive molecules:
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Analgesic compounds: The (R)-enantiomer has been used to study analgesic structure-activity relationships of (azetidinylmethoxy)chloropyridine derivatives
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Enzyme inhibitors: Incorporation into potential enzyme inhibitors to evaluate the impact of the azetidine ring on inhibitory activity
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Receptor ligands: Utilization in the development of ligands for various receptor types, including neurological targets
These studies have helped elucidate the impact of the azetidine ring on biological activity, informing the design of improved therapeutic agents .
Pharmacokinetic Considerations
The physical and chemical properties of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate and its derivatives influence their pharmacokinetic behavior:
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The moderate lipophilicity (LogP around -0.11) suggests potential for balanced distribution in biological systems
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The relatively small polar surface area (49.77) may facilitate membrane permeability
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The azetidine ring potentially contributes to metabolic stability compared to certain acyclic analogs
These properties can be advantageous when incorporated into drug molecules, potentially leading to improved pharmacokinetic profiles .
Related Bioactive Compounds
Several bioactive compounds containing the azetidine scaffold related to tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate have been reported in the literature:
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Azetidine-containing antibiotics: Including compounds with activity against various bacterial strains
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CNS-active azetidines: Molecules targeting neurological disorders such as Alzheimer's disease and depression
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Anti-inflammatory azetidines: Compounds showing activity in inflammation models
These examples highlight the broader significance of the azetidine scaffold in medicinal chemistry, contextualizing the importance of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a synthetic building block .
Analytical Methods and Characterization
Proper characterization of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate is essential for confirming its identity, purity, and structural features. Various analytical techniques have been employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:
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¹H NMR key signals:
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tert-Butyl protons: singlet at approximately 1.4 ppm
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Azetidine ring protons: complex multiplets between 2.0-4.0 ppm
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Hydroxymethyl protons: typically observed around 3.5-4.0 ppm
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Hydroxyl proton: broad singlet, position variable depending on concentration and solvent
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¹³C NMR characteristic peaks:
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Carbonyl carbon: approximately 155-160 ppm
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tert-Butyl quaternary carbon: around 80 ppm
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tert-Butyl methyl carbons: approximately 28 ppm
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Azetidine ring and hydroxymethyl carbons: various signals between 30-70 ppm
These spectroscopic features are essential for confirming the structure and purity of the compound .
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Mass Spectrometry
Mass spectrometric analysis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate typically reveals:
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Molecular ion peak: m/z 187 (M+)
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Characteristic fragmentation patterns:
Chromatographic Methods
Various chromatographic techniques are employed for the purification and analysis of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate:
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High-Performance Liquid Chromatography (HPLC):
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Typically using reverse-phase columns (C18)
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Mobile phases often consisting of acetonitrile/water mixtures
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UV detection at wavelengths around 210-220 nm
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Gas Chromatography (GC):
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Often requiring derivatization of the hydroxyl group
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Providing information about purity and isomeric composition
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Thin-Layer Chromatography (TLC):
Customs and Regulatory Information
For international shipping and regulatory purposes, the following information is relevant:
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Harmonized System (HS) Code: 2933990090 or 2933998090
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Classification: Heterocyclic compounds with nitrogen hetero-atom(s) only
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VAT (where applicable): approximately 17.0%
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Tax rebate rate (where applicable): approximately 13.0%
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MFN tariff: approximately 6.5%
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General tariff: approximately 20.0%
These classifications are important for international transfer of the compound for research purposes .
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